L-Alanine-3-13C-2-d
Description
The Role of L-Alanine-3-13C-2-d as a Specialized Isotopic Probe
This compound is a specifically designed, isotopically labeled version of the non-essential amino acid L-Alanine. medchemexpress.com In this compound, the carbon atom at the third position (the methyl group) is replaced with a Carbon-13 isotope, and the hydrogen atom at the second position (the alpha-carbon) is replaced with a deuterium (B1214612) atom. sigmaaldrich.com This dual-labeling provides a unique and powerful tool for researchers.
The primary applications for this compound are in the fields of biomolecular NMR, metabolism studies, metabolomics, and proteomics. isotope.comisotope.com In NMR-based research, particularly for studying protein structure and dynamics, selectively labeled amino acids like this are used in methyl-labeling experiments. isotope.comisotope.com The presence of ¹³C and ²H allows for specific signals to be detected, which helps in simplifying complex spectra and extracting detailed structural and dynamic information about large biomolecules.
In metabolic studies, this labeled alanine (B10760859) can be introduced into a biological system to trace the metabolic fate of alanine. ckisotopes.comchemsrc.com Researchers can follow the incorporation of the ¹³C and ²H labels into various metabolites, providing a detailed map of the metabolic pathways involving alanine. medchemexpress.commedchemexpress.com This is crucial for understanding cellular energy metabolism and the biosynthesis of other amino acids and biomolecules.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Linear Formula | ¹³CH₃CD(NH₂)CO₂H sigmaaldrich.com |
| Molecular Weight | 91.09 sigmaaldrich.comisotope.com |
| CAS Number (Labeled) | 160033-81-8 isotope.comisotope.com |
| Chemical Purity | ≥98% sigmaaldrich.comisotope.com |
| Isotopic Enrichment | 99 atom % ¹³C; 97 atom % D sigmaaldrich.com |
| Form | Powder sigmaaldrich.com |
| Primary Applications | Biomolecular NMR, Metabolism, Metabolomics, Proteomics isotope.comisotope.com |
This interactive table provides a summary of the key chemical and physical properties of this compound.
Historical Context and Evolution of Isotope-Assisted Research Methodologies
The use of isotopes as tracers in scientific research dates back to the 1930s. physoc.org The pioneering work of scientists like Harold Urey, who discovered deuterium, and Rudolph Schoenheimer and David Rittenberg, who first applied stable isotopes to study metabolic pathways, laid the foundation for the field. physoc.orgnih.gov Their initial experiments using deuterium and Nitrogen-15 to trace the metabolism of fats and amino acids revolutionized the understanding of biochemistry, demonstrating that biological molecules are in a constant state of flux.
Following World War II, the availability of radioactive isotopes led to a surge in their use, somewhat overshadowing stable isotopes for a period. nih.gov However, due to safety concerns with radioisotopes, particularly in human studies, interest in stable isotope tracers saw a resurgence in the 1970s and 1980s. nih.gov
A critical factor in the evolution of isotope-assisted research has been the advancement of analytical technology. The development and continuous improvement of mass spectrometry (MS), from early instruments to modern high-precision gas chromatography-mass spectrometry (GC-MS) and isotope ratio mass spectrometry (IRMS), have been pivotal. maastrichtuniversity.nlnih.gov These technological leaps have dramatically increased the sensitivity and accuracy of detecting and quantifying isotopic labels in complex biological samples. nih.gov Similarly, the evolution of Nuclear Magnetic Resonance (NMR) spectroscopy has opened new avenues for using isotopic labels to determine the three-dimensional structures and dynamics of biomolecules. These parallel developments in methodology and instrumentation have solidified the role of stable isotopes as indispensable tools in modern scientific inquiry. iaea.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-deuterio(313C)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-LFEAEDJLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]([13CH3])(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315650 | |
| Record name | L-Alanine-3-13C-2-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160033-81-8 | |
| Record name | L-Alanine-3-13C-2-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160033-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Alanine-3-13C-2-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Strategies and Isotopic Enrichment for L Alanine 3 13c 2 D
Chemo-Enzymatic and Biosynthetic Pathways for Deuterated and 13C-Labeled Alanine (B10760859)
The generation of L-Alanine-3-13C-2-d often involves a combination of chemical synthesis and enzymatic reactions to achieve the desired high levels of isotopic purity and positional specificity. d-nb.infonih.govresearchgate.net These hybrid approaches leverage the selectivity of enzymes with the versatility of chemical synthesis. d-nb.infonih.govresearchgate.net
Preparation from Protonated L-Alanine-3-13C via Pyridoxal (B1214274) Phosphate-Dependent Enzymes
A key strategy for synthesizing this compound utilizes the commercially available precursor, L-Alanine-3-13C. nih.gov The crucial step of introducing deuterium (B1214612) at the C2 position is accomplished using pyridoxal phosphate (B84403) (PLP)-dependent enzymes. nih.govnih.gov PLP is a versatile cofactor involved in a wide array of enzymatic reactions concerning amino acids, including transamination and racemization. nih.govpnas.org
One such enzyme, tryptophan synthase, can catalyze the cleavage of the α-proton bond of L-amino acids. nih.gov By conducting this enzymatic reaction in a deuterium oxide (D₂O) buffer, the proton at the C2 position of L-Alanine-3-13C is replaced with a deuterium atom. nih.gov Researchers have successfully employed the α₂β₂ complex of Salmonella typhimurium tryptophan synthase for this purpose. nih.gov The enzyme is crystallized from a D₂O buffer and then added to a solution of L-Alanine-3-13C. nih.gov The reaction proceeds over several days at room temperature, resulting in a high degree of deuteration (>97%) at the C2 position, which can be monitored by 1D ¹H-NMR spectroscopy. nih.gov
This chemo-enzymatic method is efficient as the resulting this compound can often be used directly in subsequent applications without extensive purification. nih.gov
Precursor Utilization in Isotopic Labeling Protocols
This compound serves as a critical precursor in various isotopic labeling protocols, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy. isotope.comisotope.com
Incorporation into Perdeuterated Proteins for NMR Applications
The primary application of this compound is in the production of perdeuterated, selectively methyl-labeled proteins for NMR studies. nih.gov The development of methyl-transverse relaxation-optimized spectroscopy (TROSY) has significantly extended the size limits of proteins and protein complexes that can be studied by solution NMR. nih.gov This technique relies on the specific protonation of methyl groups (isoleucine, leucine, and valine) in a highly deuterated protein background, which dramatically improves spectral quality and resolution. nih.gov
Extending this approach to include alanine offers several advantages. Alanine is a highly abundant amino acid, widely distributed in protein sequences, and mutations involving alanine are often well-tolerated. nih.gov The specific labeling pattern of this compound, with a ¹³CH₃ methyl group and a deuteron (B1233211) at the α-carbon, is ideal for methyl-TROSY experiments. nih.gov
An efficient protocol for incorporating this compound into perdeuterated proteins has been developed. nih.gov Following its synthesis, the labeled alanine is added to the growth medium for protein expression. nih.gov This method has been successfully used to study large protein complexes, such as the 306 kDa fragment of the eukaryotic AAA-ATPase, p97. nih.gov
Components of In Vivo Alanine Methyl Labeling Kits
To facilitate the use of this compound in protein labeling, specialized kits are commercially available. ckisotopes.comckgas.comeurisotop.com These "In Vivo Alanine Methyl Labeling Kits" provide the necessary components for efficient and specific labeling in bacterial expression systems. ckisotopes.comckgas.comchemie-brunschwig.ch
A typical kit contains this compound along with other deuterated compounds designed to be used with deuterated minimal media. ckisotopes.comckgas.com For example, a kit might include:
| Component | Amount | Isotopic Purity |
| L-Alanine (3-13C; 2-D) | 0.8 g | 99% ¹³C; 96% D |
| Succinic acid (D₄) | 2.5 g | 98% D |
| α-Ketoisovaleric acid, sodium salt (U-D₇) | 0.2 g | 98% D |
| L-Isoleucine (U-D₁₀) | 0.06 g | 98% D |
| This table is based on data from commercially available kits and is for illustrative purposes. ckisotopes.comckgas.com |
These components, when added to a deuterated growth medium containing D-glucose-D₇ and other necessary salts in D₂O, help to ensure the efficient incorporation of the labeled alanine while minimizing isotopic scrambling to other amino acids. ckisotopes.comckgas.comchemie-brunschwig.ch
Optimization of Isotopic Enrichment Levels and Positional Specificity
Achieving high levels of isotopic enrichment and maintaining strict positional specificity are paramount for the successful application of this compound in sensitive techniques like NMR. nih.govnih.gov
Several factors can influence the final enrichment levels. The purity of the starting materials, such as the L-Alanine-3-13C and the D₂O solvent, is critical. nih.gov The efficiency of the enzymatic deuteration step also plays a significant role. nih.gov Monitoring the reaction progress using techniques like NMR allows for the optimization of reaction time to maximize deuteration at the C2 position. nih.gov
In the context of protein expression, minimizing isotopic scrambling is a major challenge. ckgas.com Alanine is a central metabolite, and its labeled components can potentially be incorporated into other biosynthetic pathways, leading to undesired labeling of other amino acids. nih.gov To circumvent this, labeling protocols often include a cocktail of other deuterated amino acids or precursors. ckgas.comchemie-brunschwig.ch This strategy helps to suppress the metabolic pathways that lead to scrambling, thereby ensuring that the ¹³CH₃ group is specifically incorporated at alanine residues. chemie-brunschwig.ch Researchers have developed protocols that can achieve minimal (<1%) scrambling by adding specific precursors for other pathways in which scrambled amino acids might be produced. ckgas.com
The combination of highly enriched precursors, optimized enzymatic reactions, and carefully designed in vivo labeling protocols enables the production of proteins with specific and high-level incorporation of this compound, paving the way for advanced structural and dynamic studies of complex biological systems.
Advanced Nuclear Magnetic Resonance Nmr Spectroscopy Applications
Probing Protein Structure and Dynamics through Methyl-Labeling
The strategic incorporation of ¹³CH₃ groups into proteins, especially in a deuterated background, has significantly extended the size limitations of solution NMR. L-Alanine, being one of the most abundant amino acids, serves as an excellent probe when labeled. acs.orgisotope.com The use of L-Alanine-3-¹³C-2-²H is a key component of this methyl-labeling strategy. nih.govnih.gov
Methyl Transverse Relaxation Optimized Spectroscopy (TROSY) Experiments for High Molecular Weight Systems
One of the most significant breakthroughs in studying large proteins (>100 kDa) by solution NMR is the development of Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy). nih.gov This technique exploits the favorable relaxation properties of ¹³CH₃ groups in highly deuterated proteins to obtain high-resolution and high-sensitivity spectra. nih.govnih.gov
The L-Alanine-3-¹³C-2-²H labeling scheme is crucial for this approach. Deuteration at the Cα position, along with the general perdeuteration of the protein, minimizes dipolar relaxation pathways that lead to rapid signal decay and line broadening, which is a major obstacle in high molecular weight systems. nih.gov The protonated ¹³C-methyl group of alanine (B10760859) then becomes a highly sensitive probe. nih.govisotope.com Methyl-TROSY experiments effectively suppress transverse relaxation by canceling the dipole-dipole interactions within the methyl group, leading to significantly sharper lines and enhanced spectral quality for macromolecules that would otherwise be intractable by conventional NMR methods. nih.govscienceopen.com This has enabled detailed structural and dynamic studies of large multimeric complexes, such as the 306 kDa p97 fragment and the 670 kDa proteasome. nih.govscienceopen.com
Application in Side-Chain and Backbone Conformational Analysis
The specific labeling of alanine with L-Alanine-3-¹³C-2-²H provides powerful probes for conformational analysis. Alanine's methyl group is in close proximity to the protein backbone, making its chemical shift highly sensitive to the local secondary structure and tertiary fold. acs.orgacs.org
By incorporating L-Alanine-3-¹³C-2-²H, researchers can utilize multidimensional NMR experiments to correlate the alanine methyl group with backbone nuclei. acs.org For instance, 4D NMR experiments have been developed to achieve nearly complete assignments of alanine methyl resonances in large enzymes like the 723-residue Malate (B86768) Synthase G. acs.orgresearchgate.netnih.gov These assignments are the foundation for determining structural restraints. The chemical shifts of the ¹³Cβ and its attached protons are sensitive indicators of the backbone dihedral angles (φ, ψ), providing critical information for defining the protein's three-dimensional structure. pnas.orgacs.orgacs.org
The table below summarizes typical ¹³C chemical shifts for Alanine Cβ in different secondary structures, illustrating how isotope labeling aids in conformational analysis.
| Secondary Structure | Typical Alanine ¹³Cβ Chemical Shift (ppm) |
| α-Helix | ~19-21 |
| β-Sheet | ~23-25 |
| Random Coil | ~20-22 |
| Note: These values are approximate and can vary based on the specific protein environment. |
Elucidation of Conformational Exchange and Flexibility
Protein function is intrinsically linked to its dynamic behavior, which spans multiple timescales. L-Alanine-3-¹³C-2-²H is instrumental in studying these dynamics, particularly conformational exchange processes occurring on the microsecond to millisecond (μs-ms) timescale, which are often associated with key biological events like enzyme catalysis and allosteric regulation. osti.govnih.gov
NMR relaxation dispersion experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) dispersion, are used to characterize these "invisible" excited states. nih.gov The labeled alanine methyl group acts as a reporter. nih.gov Changes in the effective transverse relaxation rate (R₂) as a function of the CPMG pulse frequency provide quantitative information about the kinetics (exchange rates) and thermodynamics (population of states) of the dynamic process. nih.gov The high sensitivity and favorable relaxation properties of the ¹³CH₃ group in a deuterated environment, made possible by precursors like L-Alanine-3-¹³C-2-²H, enhance the sensitivity of these dispersion experiments, allowing for detailed characterization of the conformational landscapes of proteins. mdpi.com
Solid-State NMR Methodologies for Biomolecular Systems
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of non-crystalline, insoluble, or large biomolecular assemblies. Isotope labeling with L-Alanine-3-¹³C-2-²H is also highly beneficial in this context, especially for model systems like poly(L-alanine).
Investigation of Secondary Structure Stability (e.g., Alpha-Helix and Beta-Sheet) in Poly(L-Alanine)
Poly(L-Alanine) (PLA) is a widely used model polypeptide for studying the fundamental principles of protein secondary structure. researchgate.netumich.edu The conformation of PLA, whether α-helical or β-sheet, can be readily distinguished by ssNMR, as the ¹³C chemical shifts of the backbone and side-chain carbons are highly dependent on the local conformation. acs.orgresearchgate.netacs.org
Labeling with ¹³C at the methyl position (Cβ) provides a clear spectral marker to quantify the relative populations of α-helices and β-sheets. researchgate.netumich.edu Studies have used ¹³C Cross-Polarization with Magic Angle Spinning (CPMAS) NMR to monitor conformational transitions in PLA induced by mechanical grinding or heating. researchgate.netumich.edu For example, it was determined that grinding PLA converts it to a steady-state mixture of approximately 55% β-sheet and 45% α-helix at room temperature, suggesting that the β-sheet is slightly more stable in the solid state under these conditions. researchgate.netumich.edu The distinct chemical shifts for the alanine Cβ in each conformation allow for precise deconvolution and quantification of the structural components. researchgate.net
Table: Conformation-Dependent ¹³C Chemical Shifts in Solid-State Poly(L-Alanine)
| Carbon Atom | α-Helix Shift (ppm) | β-Sheet Shift (ppm) |
|---|---|---|
| Cα | ~52.5 | ~48.5 |
| Cβ | ~15.5 | ~20.5 |
| C=O | ~176.5 | ~172.0 |
Source: Based on data from studies on poly(L-alanine) secondary structure. researchgate.netumich.eduresearchgate.net
Studies of Peptide Packing and Intermolecular Interactions
Beyond the secondary structure of individual molecules, ssNMR can reveal how peptides and proteins pack together in a solid phase. The precise arrangement and intermolecular interactions are critical for the properties of materials like amyloid fibrils and biomaterials. Isotopic labeling with L-Alanine-3-¹³C-2-²H facilitates the measurement of intermolecular distances and the characterization of packing interfaces. mdpi.comresearchgate.net
Techniques like Rotational Echo Double Resonance (REDOR) can measure heteronuclear dipolar couplings, which are inversely proportional to the cube of the distance between the labeled nuclei. researchgate.net By selectively labeling alanine residues with ¹³C and placing them in a deuterated environment (using L-Alanine-3-¹³C-2-²H), specific intermolecular ¹³C-¹³C or ¹³C-²H distances can be measured. researchgate.net These distance restraints are crucial for building and validating models of peptide assemblies, revealing how side chains interdigitate and how sheets or helices stack against each other. scirp.orgnih.gov Such studies provide fundamental insights into the forces that stabilize large biomolecular structures. researchgate.netumich.edu
Determination of Phi-Torsion Angles in Proteins by Selective and Extensive 13C Labeling
The determination of protein backbone conformation is critically dependent on accurately measuring torsion angles, primarily phi (φ) and psi (ψ). researchgate.net Selective and extensive 13C labeling strategies, which can be achieved using precursors like L-Alanine-3-13C-2-d, are pivotal for simplifying complex NMR spectra and enabling the precise measurement of these angles, particularly in solid-state NMR (ssNMR).
In ssNMR, uniform 13C labeling often leads to significant line broadening due to strong one-bond 13C–13C scalar and dipolar couplings, complicating spectral analysis. meihonglab.comnih.gov Selective labeling, where only specific carbon sites are enriched with 13C, mitigates these issues. meihonglab.comsigmaaldrich.com When proteins are expressed using a medium containing specifically labeled precursors, the 13C isotopes are incorporated at predictable positions within the amino acid residues. nih.govsigmaaldrich.com For instance, using [2-¹³C]glycerol as a carbon source preferentially labels the Cα position of residues like alanine. nih.gov
This selective placement of ¹³C nuclei is exploited by specialized ssNMR experiments, such as the two-dimensional isotropic-anisotropic correlation technique known as the HNCH experiment. nih.gov This experiment measures the dipolar coupling between the amide proton (¹H), the amide nitrogen (¹⁵N), and the alpha-carbon (¹³Cα). The magnitude of this dipolar coupling is dependent on the internuclear distances, which are in turn defined by the backbone torsion angle φ. By precisely measuring these couplings in a selectively labeled protein, researchers can determine multiple φ angles simultaneously, providing crucial constraints for defining the protein's secondary and tertiary structure. meihonglab.comnih.gov The use of deuteration at the Cα position, as in this compound, further refines these measurements by reducing dipolar broadening from protons. researchgate.net
Development of Novel NMR Pulse Sequences and Experimental Paradigms
The unique labeling pattern of this compound is a key enabler for the development and application of innovative NMR pulse sequences and experimental frameworks. These advanced techniques push the boundaries of protein size and complexity that can be studied by NMR.
Triple-Resonance Experiments for Conformation-Independent Sequential Assignments
A fundamental step in determining the structure of a protein by NMR is the sequential assignment of resonances to specific nuclei along the protein backbone. pitt.edu Triple-resonance experiments, which correlate ¹H, ¹³C, and ¹⁵N nuclei, have revolutionized this process by providing a pathway for assignment that is independent of the protein's conformation. nih.govchemie-brunschwig.chwikipedia.org
These experiments rely on magnetization transfer through one-bond and two-bond scalar couplings (J-couplings), which are not dependent on the spatial proximity of nuclei, unlike the Nuclear Overhauser Effect (NOE) used in traditional homonuclear approaches. pitt.edunih.gov This makes the assignment process more robust and reliable, especially for large proteins or those with ambiguous NOE data. pitt.edu
A standard suite of triple-resonance experiments is used to walk along the protein backbone, linking one amino acid residue (i) to its preceding neighbor (i-1). The table below summarizes some key experiments and their function.
| Experiment | Correlation | Purpose |
| HNCA | HN(i) to Cα(i) and Cα(i-1) | Links the amide proton and nitrogen of a residue to its own alpha-carbon and the alpha-carbon of the preceding residue. wikipedia.org |
| HN(CO)CA | HN(i) to Cα(i-1) | Links the amide proton and nitrogen of a residue exclusively to the alpha-carbon of the preceding residue, resolving ambiguity from the HNCA. wikipedia.org |
| HNCACB | HN(i) to Cα/Cβ(i) and Cα/Cβ(i-1) | Correlates amide proton and nitrogen to the alpha and beta-carbons of the same and preceding residues, aiding in amino acid type identification. wikipedia.org |
| CBCA(CO)NH | HN(i) to Cα/Cβ(i-1) | Correlates the amide proton of a residue to the alpha and beta-carbons of only the preceding residue. wikipedia.org |
| HNCO | HN(i) to C'(i) and C'(i-1) | Links the amide proton and nitrogen to the carbonyl carbon of its own and the preceding residue. pitt.edu |
This table outlines common triple-resonance NMR experiments used for the sequential backbone assignment of proteins.
The incorporation of ¹³C from this compound into the protein provides the necessary ¹³C nuclei for these through-bond correlations, forming the basis of this powerful assignment strategy. chemie-brunschwig.ch
Alternate Isotopic Labeling Schemes (e.g., 13C-12C) for Enhanced Structural Information
While uniform ¹³C labeling is a prerequisite for many triple-resonance experiments, it can also lead to broader resonance lines due to ¹³C-¹³C scalar couplings. sigmaaldrich.com To overcome this, alternate isotopic labeling schemes are employed. Using precursors such as [2-¹³C]glycerol in the growth media results in a protein where ¹³C and ¹²C isotopes are incorporated in an alternating pattern along the backbone. ckisotopes.com
This "¹³C-¹²C" labeling effectively eliminates most one-bond carbon-carbon couplings, which are a major source of line broadening. ckisotopes.com The resulting sharper resonance lines significantly enhance spectral resolution and sensitivity. This is particularly advantageous for:
Studying large proteins: Where slow molecular tumbling leads to inherently broad lines. ckisotopes.com
Solid-state NMR: Where resolution is a primary challenge. sigmaaldrich.com
Observing long-range correlations: The reduction of strong one-bond couplings makes it possible to detect weaker, long-range couplings that provide valuable structural constraints. ckisotopes.com
A combination of reverse labeling (where specific unlabeled amino acids are added to a uniformly ¹³C-labeled medium) and alternate ¹³C-¹²C labeling can create sparsely labeled proteins. researchgate.net This further simplifies spectra and facilitates the extraction of distance restraints from 2D ¹³C-¹³C correlation experiments, which are crucial for determining the three-dimensional fold of a protein. researchgate.net
2D 1H-13C HSQC Experiments for Monitoring Metabolite Flow
Two-dimensional ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a highly sensitive and powerful technique for studying complex mixtures of metabolites. nih.govdiva-portal.org It resolves crowded one-dimensional spectra by dispersing peaks across a second (¹³C) dimension, allowing for the unambiguous identification and quantification of individual compounds. acs.orgacs.org
In the context of metabolic flux analysis (MFA), the HSQC experiment is used to trace the path of isotopic labels through metabolic networks. creative-proteomics.comrsc.org By introducing a ¹³C-labeled substrate, such as this compound, into a biological system (e.g., cell culture or a whole organism), researchers can monitor the incorporation of the ¹³C label into downstream metabolites over time. creative-proteomics.comresearchgate.net
The process involves:
Introducing the Tracer: Cells are grown in a medium containing this compound as a carbon source.
Metabolic Conversion: Cellular enzymes metabolize the labeled alanine, transferring the ¹³C atom to other molecules in various pathways.
Sample Analysis: At different time points, metabolites are extracted from the cells.
NMR Detection: A ¹H-¹³C HSQC spectrum is recorded for each extract. New cross-peaks appear and intensify in the spectra as the ¹³C label is incorporated into different metabolites, providing a dynamic map of metabolic activity. diva-portal.org
This method provides detailed, position-specific information on label incorporation, offering a rigorous way to measure the rates (fluxes) of intracellular reactions and delineate metabolic pathways. creative-proteomics.com The high resolution of 2D HSQC is essential for separating the numerous signals in a cellular extract and accurately tracking the flow of the isotopic label. nih.govacs.org
Metabolic Flux Analysis Mfa and Pathway Elucidation
Principles of 13C-Metabolic Flux Analysis with Isotopic Tracers
13C-Metabolic Flux Analysis (13C-MFA) is a state-of-the-art technique for determining in vivo metabolic fluxes. nih.gov The core principle involves feeding cells a substrate labeled with the stable isotope Carbon-13 (¹³C). nih.gov As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. ethz.ch The specific pattern of ¹³C distribution, known as the mass isotopomer distribution (MID), is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. sci-hub.se
These experimentally measured MIDs are then used in conjunction with a computational model of the organism's metabolic network. researchgate.net The model calculates theoretical MIDs based on a set of assumed flux values. By iteratively adjusting the flux values to minimize the difference between the experimental and theoretical MIDs, the algorithm can estimate the true intracellular flux distribution. vanderbilt.edu
The choice of the isotopic tracer is critical for the precision and accuracy of the estimated fluxes. researchgate.netnih.gov L-Alanine-3-13C-2-d is a specialized tracer. The ¹³C label at the third carbon position (C-3) allows for tracing the carbon backbone of alanine (B10760859) as it is converted to pyruvate (B1213749) and enters central carbon metabolism. The deuterium (B1214612) (d) at the second carbon (C-2) provides an additional layer of information, which can be used to resolve specific reaction pathways or study kinetic isotope effects. The selection of such specifically labeled tracers is a key component of experimental design in MFA. nih.govnih.gov
Quantitative Assessment of Intracellular Metabolic Fluxes
The use of this compound and similar labeled tracers enables the precise quantification of carbon and nitrogen flow through the cell's metabolic network.
Central carbon metabolism comprises the fundamental pathways of glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway (PPP), which are crucial for energy generation and providing precursors for biosynthesis. nih.gov L-alanine is metabolically very close to this core network, as it can be directly converted to pyruvate by the enzyme alanine aminotransferase. nih.gov
When cells are supplied with [3-¹³C]alanine (as in this compound), the ¹³C label is transferred to the C-3 position of pyruvate. This labeled pyruvate can then enter the TCA cycle through two primary routes:
Pyruvate Dehydrogenase (PDH): This reaction converts pyruvate to acetyl-CoA, with the ¹³C label appearing on the methyl carbon (C-2) of acetyl-CoA.
Pyruvate Carboxylase (PC): This anaplerotic reaction converts pyruvate to oxaloacetate, with the ¹³C label at the C-3 position.
By analyzing the labeling patterns of TCA cycle intermediates like citrate, malate (B86768), and glutamate (B1630785) (a proxy for α-ketoglutarate), researchers can determine the relative fluxes through PDH and PC. nih.govnih.gov For example, studies in rabbit renal proximal tubules using [3-¹³C]alanine have quantified the ratio of anaplerotic flux via PC relative to oxidative flux via PDH. nih.govnih.gov Furthermore, the ¹³C label from alanine can be traced back into glycolytic intermediates if gluconeogenesis is active, or into the products of the PPP, providing a comprehensive view of central carbon flux. nih.gov The presence of M+1 labeled alanine, in addition to the expected M+2 from [1,2-¹³C]glucose, has been used as evidence for pyruvate recycling via the decarboxylation of malate or oxaloacetate. nih.gov
Table 1: Illustrative Labeling Patterns in Central Carbon Metabolism from [3-¹³C]Alanine This table provides a simplified representation of how the ¹³C label from [3-¹³C]alanine propagates through key metabolic junctions. Actual flux quantification requires complex computational modeling.
| Metabolite | Key Enzyme/Pathway | Expected ¹³C Position | Information Gained |
|---|---|---|---|
| Pyruvate | Alanine Aminotransferase | C-3 | Direct conversion from alanine |
| Acetyl-CoA | Pyruvate Dehydrogenase | C-2 (methyl carbon) | Flux through PDH pathway |
| Oxaloacetate | Pyruvate Carboxylase | C-3 | Flux through anaplerotic PC pathway |
| Citrate | Citrate Synthase | C-5 (from Acetyl-CoA) or C-4 (from Oxaloacetate) | Relative entry into TCA cycle |
Alanine is a key hub in amino acid metabolism. fao.org Its amino group can be transferred to various α-keto acids to synthesize other non-essential amino acids via transamination reactions. nih.gov Using an isotopic tracer like this compound, where both the carbon skeleton and the associated nitrogen can potentially be traced (if ¹⁵N were used), allows for a detailed investigation of these synthesis pathways. researchgate.net
When [3-¹³C]alanine is metabolized, its carbon backbone can be traced into other amino acids that are synthesized from TCA cycle intermediates. For instance, the ¹³C label can appear in:
Aspartate: Synthesized from the TCA cycle intermediate oxaloacetate.
Glutamate: Synthesized from the TCA cycle intermediate α-ketoglutarate.
By measuring the ¹³C enrichment in these amino acids, MFA can quantify the flux from alanine through the TCA cycle and into the synthesis pathways of other amino acids. nih.gov Studies in pancreatic cancer cells have shown significant labeling from ¹³C-alanine in various proteinogenic amino acids, demonstrating its contribution to anabolic pathways. nih.govaacrjournals.org
Analysis of Central Carbon Metabolism (e.g., Glycolysis, TCA Cycle, Pentose Phosphate Pathway)
Applications in Complex Biological Systems
The principles of MFA using tracers like this compound are not limited to simple cell cultures and have been successfully applied to more complex biological systems.
Understanding human organ metabolism is crucial but challenging due to the limitations of animal models and simple cell cultures. nih.gov Recent advancements have enabled the use of 13C-MFA in intact human tissue slices cultured ex vivo. nih.govsapient.bio This approach maintains the tissue's architecture and physiological functions, such as glucose production and albumin synthesis, providing a more accurate representation of in vivo metabolism. ebi.ac.ukdiva-portal.org
In studies on human liver tissue, global isotope tracing using a medium containing multiple ¹³C-labeled amino acids and glucose has allowed for the qualitative assessment of a wide range of metabolic pathways. nih.govreddit.comescholarship.orgnih.gov These studies confirmed that liver tissue actively consumes amino acids like alanine and glutamine. diva-portal.org By supplying [¹³C]alanine, researchers can quantify critical liver functions, such as its contribution to gluconeogenesis (glucose synthesis) and its role in nitrogen metabolism through the urea (B33335) cycle. These ex vivo systems allow for measuring human liver metabolism with high resolution in an experimentally controllable setting. nih.govreddit.com
MFA is an indispensable tool in metabolic engineering for optimizing the production of biochemicals and proteins in microorganisms like Escherichia coli and Bacillus subtilis. nih.govmdpi.com By providing a quantitative map of metabolic fluxes, 13C-MFA helps identify bottlenecks in production pathways and suggests genetic targets for modification. mdpi.comosti.gov
In E. coli, MFA studies frequently use ¹³C-labeled glucose, but the analysis relies on measuring labeling in proteinogenic amino acids, including alanine. nih.gov The labeling pattern of alanine is a direct reflection of the pyruvate pool, making it a critical measurement point for determining the split ratio between glycolysis and the pentose phosphate pathway. shimadzu.com Studies have successfully used the labeling data from a minimal set of free intracellular amino acids, including alanine, glutamate, aspartate, and phenylalanine, to reliably estimate the flux distribution in E. coli's central carbon metabolism. nih.gov In one study, ¹³C-MFA revealed two distinct E. coli populations on agar (B569324) plates, where one produced acetate (B1210297) and the other consumed it. nih.gov
Similarly, in Bacillus subtilis, 13C-MFA has been used to investigate metabolic changes during the production of valuable compounds like cellulase (B1617823). nih.govportlandpress.com One study found that adding glutamate to the culture medium significantly increased flux through the pentose phosphate pathway, which correlated with enhanced cellulase production. nih.govportlandpress.com Another study in B. licheniformis used ¹³C-MFA to show that genetic modifications led to a redistribution of fluxes, weakening glycolysis while increasing PPP and TCA cycle fluxes, ultimately boosting the production of poly-γ-glutamic acid. nih.gov
Insights into Dysregulated Metabolic Pathways in Cellular Models (e.g., Cancer Metabolism)
Cancer cells exhibit significantly altered metabolism to support their rapid proliferation and survival. researchgate.net The use of stable isotope tracers, including labeled alanine, has been instrumental in uncovering these metabolic shifts. researchgate.net For instance, studies have utilized 13C-labeled alanine to trace its contributions to various biosynthetic and bioenergetic pathways in pancreatic ductal adenocarcinoma (PDAC) cells. nih.gov
Research has shown that alanine can be a significant source of carbon and nitrogen for the synthesis of proteinogenic amino acids, intermediates of the tricarboxylic acid (TCA) cycle, and fatty acids. nih.gov By tracing the labeled carbon from L-Alanine-3-13C, researchers can quantify the flux through pathways such as alanine transamination to pyruvate, which then enters the TCA cycle. nih.gov This analysis has revealed the heterogeneity of alanine utilization across different cancer cell lines. nih.gov
Furthermore, isotope tracing with labeled alanine has provided insights into the interplay between different metabolic pathways. For example, in the context of inhibiting the mitochondrial pyruvate carrier (MPC), a significant increase in alanine anaplerosis (the replenishment of TCA cycle intermediates) was observed in PDAC cell lines. nih.gov This suggests that when the primary route for pyruvate to enter the TCA cycle is blocked, cancer cells can adapt by increasing their reliance on alanine as an alternative carbon source. nih.gov
Table 1: Alanine Contribution to Central Carbon Metabolism in Pancreatic Cancer Cells
| Metabolite | Labeled Carbon Incorporation from 13C3-Alanine | Pathway Implication |
|---|---|---|
| Proteinogenic Amino Acids | Significant | Protein Synthesis |
| TCA Intermediates | Significant | Energy Production & Biosynthesis |
| Fatty Acids | Significant | De novo Lipogenesis |
This table summarizes the observed incorporation of labeled carbon from 13C3-alanine into key downstream metabolites in pancreatic cancer cell models, indicating alanine's role in central carbon metabolism.
Integration with Mass Spectrometry (MS) for Comprehensive Metabolomics
The combination of stable isotope labeling with mass spectrometry (MS) has revolutionized the field of metabolomics, enabling both the quantification of metabolites and the elucidation of metabolic pathway activities. chromservis.eu this compound serves as a valuable tool in these integrated approaches.
Isotope Dilution Mass Spectrometry (IDMS) for Metabolite Quantification
Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for accurate metabolite quantification. chromservis.eunist.gov This technique involves adding a known amount of an isotopically labeled version of the metabolite of interest (like this compound) to a biological sample. nist.gov Because the labeled internal standard is chemically identical to the endogenous analyte, it experiences the same extraction, derivatization, and ionization efficiencies during the analytical process. chromservis.eu
By measuring the ratio of the labeled to the unlabeled metabolite using MS, researchers can precisely calculate the absolute concentration of the endogenous metabolite. nist.gov This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and reproducible results. nist.gov The use of internal standards with a mass shift of at least 3 Daltons, such as this compound (which has a mass shift of +2), is recommended to minimize spectral overlap. nist.govsigmaaldrich.com
Non-Targeted Mass Spectrometry for Global Metabolome Profiling
Non-targeted metabolomics aims to provide a comprehensive and unbiased profile of all detectable metabolites in a biological sample. nih.gov This global snapshot can reveal unexpected metabolic alterations associated with a particular disease state or treatment. peerj.com High-resolution mass spectrometers, such as Orbitrap-based systems, are often employed in these studies due to their excellent mass accuracy, which aids in the identification of unknown compounds. nih.gov
While this compound is primarily used as a tracer in targeted flux analysis and as an internal standard in quantitative methods, the principles of isotope labeling are also being applied to improve non-targeted approaches. For example, isotopic labeling can help distinguish true biological metabolites from background noise and chemical artifacts. chromservis.eu Furthermore, the data from non-targeted analyses can reveal broad metabolic pathway dysregulation, such as alterations in amino acid metabolism, which can then be investigated more deeply using targeted methods with specific tracers like labeled alanine. peerj.com
Quality Assurance and Quality Control in Isotope-Resolved Metabolomics Experimental Design
Robust quality assurance (QA) and quality control (QC) procedures are essential for generating reliable and reproducible data in metabolomics, particularly in large-scale studies utilizing isotope tracers. thermofisher.com These measures ensure the integrity of the data from sample collection through to final data analysis. thermofisher.com
Key QA/QC considerations include:
System Suitability Testing (SST): Before starting a sample analysis sequence, the performance of the LC-MS system must be verified. thermofisher.comfujifilm.com This often involves injecting a standard mixture of metabolites to check for consistent retention times, peak shapes, and signal intensities. fujifilm.com
Use of Internal Standards: As discussed in the context of IDMS, the inclusion of isotopically labeled internal standards, like this compound, is crucial for accurate quantification and for monitoring the analytical process. sciex.com
Quality Control Samples (QCs): Pooled QC samples, created by combining small aliquots from each study sample, should be injected periodically throughout the analytical run. These QCs help to monitor and correct for analytical drift and ensure the reproducibility of the data. thermofisher.com
Data Processing and Analysis: The computational algorithms used to process the raw MS data must be capable of accurately integrating peak areas for all isotopologues, especially for low-abundance signals. nih.gov This is critical for the correct determination of mass isotopomer distributions (MIDs) and the subsequent calculation of metabolic fluxes. nih.gov
Table 2: Essential QA/QC Practices in Isotope-Resolved Metabolomics
| QA/QC Practice | Purpose | Example Application |
|---|---|---|
| System Suitability Testing (SST) | Ensures optimal performance of the LC-MS system before analysis. thermofisher.com | Injection of a standard metabolite mix to verify retention time and signal stability. fujifilm.com |
| Internal Standards | Enables accurate quantification and corrects for analytical variability. sciex.com | Spiking samples with a known amount of this compound to quantify endogenous L-alanine. |
| Pooled QC Samples | Monitors and corrects for analytical drift during the run. thermofisher.com | Periodic injection of a pooled sample to assess data reproducibility. |
This table outlines key quality assurance and quality control measures that are fundamental to achieving high-quality and reliable data in metabolomics experiments involving isotope tracers.
Mechanistic Enzymology and Biochemical Reaction Analysis
Investigating Enzyme Catalysis and Kinetic Mechanisms
Stable isotope labeling is a cornerstone of mechanistic enzymology, enabling the precise tracking of substrate conversion to product and the elucidation of reaction intermediates and kinetic parameters.
Alanine (B10760859) transaminase (ALT), also known as alanine aminotransferase, is a pivotal enzyme in amino acid metabolism that catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate, yielding pyruvate (B1213749) and L-glutamate. wikipedia.orgcabidigitallibrary.org This reaction is central to the alanine cycle and serves as a key link between amino acid and carbohydrate metabolism. wikipedia.org The enzyme requires pyridoxal (B1214274) 5'-phosphate (PLP) as a coenzyme. wikipedia.org
The use of specifically labeled substrates like L-Alanine-3-13C-2-d provides profound insights into the ALT catalytic cycle. The deuterium (B1214612) at the C-2 position is particularly valuable for studying proton exchange events that occur during the transamination process. Research using deuterated and 13C-enriched pyruvate, the product of the forward reaction, has demonstrated that such labeling can be used to probe mechanistic details. nih.gov For instance, when hyperpolarized ¹³C₃D₃-pyruvate is converted to alanine by ALT in a normal protonated solvent (H₂O), the enzyme catalyzes H-D exchange at the methyl group. nih.gov This exchange provides evidence for the formation of an off-pathway enamine intermediate. nih.gov
Similarly, starting with this compound, the fate of the deuterium at the alpha-carbon can be monitored. As the reaction proceeds, the Cα-D bond is cleaved, and the deuterium may be released into the solvent or transferred. By analyzing the products and the solvent, researchers can quantify the extent of proton exchange and gain a deeper understanding of the stereochemistry and rate-limiting steps of the reaction. nih.gov Theoretical and experimental studies have focused on the carbon isotope fractionation between alanine and pyruvate during this reaction, which is crucial for interpreting metabolic fluxes. researchgate.netcaltech.edu
Table 1: Application of this compound in Studying ALT Mechanism
| Experimental Approach | Information Gained | Key Finding |
|---|---|---|
| NMR Spectroscopy | Tracking the transfer and exchange of the C-2 deuterium during the L-alanine to pyruvate conversion. | Elucidation of proton transfer steps and the involvement of enzyme active site residues. nih.govcaltech.edu |
| Mass Spectrometry | Quantifying the incorporation of hydrogen from the solvent into the product, pyruvate. | Determining the partitioning of intermediates and the reversibility of proton abstraction. nih.gov |
| Kinetic Isotope Effect | Comparing the reaction rate with the labeled substrate versus an unlabeled substrate. | Identifying whether the cleavage of the Cα-H(D) bond is a rate-limiting step in the catalytic cycle. nih.gov |
D-Alanine-D-alanine ligase (Ddl) is an essential bacterial enzyme that catalyzes the ATP-dependent formation of the D-alanyl-D-alanine dipeptide. nih.govplos.org This dipeptide is a critical component for the synthesis of the peptidoglycan cell wall, making Ddl a key target for antibiotics. plos.orgmdpi.com The catalytic mechanism of Ddl proceeds in two main steps: first, the formation of a D-alanyl-phosphate intermediate from D-alanine and ATP, and second, the nucleophilic attack of a second D-alanine molecule to form the dipeptide and release inorganic phosphate (B84403). nih.govmdpi.com
Studies have shown that Ddl activity is often activated by monovalent cations, such as potassium (K⁺). nih.gov The presence of these cations can increase the enzyme's efficiency significantly, though the enzyme may retain some activity in their absence (Type II activation). nih.gov this compound, after enzymatic conversion to its D-isomer by an alanine racemase, can be used to probe the Ddl reaction. The isotopic labels allow for unambiguous tracking of the substrate into the D-alanyl-D-alanine product via mass spectrometry. This enables precise kinetic analysis of both half-reactions and helps to dissect the activation mechanism by cations. By measuring reaction rates under varying cation concentrations with the labeled substrate, researchers can determine how the metal ion affects substrate binding and/or the catalytic rate.
Alanine Transaminase (ALT) Reaction Mechanisms and Proton Exchange
Elucidation of Amino Acid Interconversion Pathways
The ability of organisms to interconvert amino acid isomers is vital for various biological functions, from cell wall construction to neurotransmission. Labeled compounds are indispensable for tracing these conversion pathways.
Alanine racemases are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the interconversion of L-alanine and D-alanine. nih.gov D-alanine is a fundamental building block of the peptidoglycan layer in bacterial cell walls. plos.orgresearchgate.net The racemization mechanism is believed to involve the abstraction of the alpha-proton from the alanine-PLP Schiff base to form a carbanion intermediate, which can then be reprotonated from the opposite face to yield the other enantiomer. nih.gov
While many organisms have well-defined primary metabolic pathways, they may also possess dormant or alternative pathways that can be activated under specific conditions, such as nutrient limitation or stress. nih.gov For example, some bacteria that lack a functional alanine racemase can be forced to evolve alternative routes for D-alanine synthesis to survive. nih.gov
L-Alanine to D-Alanine Racemization by Constitutive Racemases
Studies of Dipeptide Formation and Metal-Ligand Interactions
The formation of peptide bonds and the interaction of amino acids and peptides with metal ions are fundamental biochemical processes. The specific labels in this compound provide sensitive probes for studying the structural and dynamic aspects of these interactions.
Dipeptide formation is exemplified by the Ddl-catalyzed synthesis of D-alanyl-D-alanine, as discussed previously. researchgate.net The isotopic labels in the substrate allow for clear differentiation between the substrate and the dipeptide product in mass spectrometry analyses, facilitating detailed kinetic studies.
In the context of metal-ligand interactions, amino acids and peptides are known to coordinate with various metal ions through their carboxylate oxygen and amino nitrogen atoms. researchgate.netresearchgate.net These interactions are crucial for the function of metalloproteins and enzymes. Spectroscopic techniques are employed to characterize the structure of these metal complexes. The use of this compound enhances these studies significantly. For example, in ¹³C-NMR, the signal from the labeled C-3 carbon can be monitored for changes in its chemical shift upon the addition of a metal ion, providing direct information about the binding event and its effect on the local electronic environment. Infrared spectroscopy studies of metal-peptide complexes also benefit from isotopic labeling, as the vibrational frequencies of bonds involving the heavier isotopes (¹³C and D) are shifted, which helps in assigning specific spectral bands to particular functional groups involved in metal coordination. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| L-Alanine |
| D-Alanine |
| Pyruvate |
| α-ketoglutarate |
| L-Glutamate |
| Pyridoxal 5'-phosphate (PLP) |
| Adenosine triphosphate (ATP) |
| D-alanyl-D-alanine |
| Inorganic phosphate |
| Potassium ion (K⁺) |
| Water (H₂O) |
Isotopic Tracing Strategies in Biological Systems
In Vitro Experimental Designs for Metabolic Investigations
In vitro systems provide controlled environments to study cellular metabolism, and the use of L-Alanine-3-13C-2-d in these models offers granular insights into specific metabolic activities.
Cell-Free Protein Synthesis Systems
Cell-free protein synthesis (CFPS) offers a powerful platform for producing labeled proteins for structural and functional studies, such as those using NMR. sigmaaldrich.comoup.com In these systems, an extract containing the necessary machinery for transcription and translation is supplemented with amino acids. oup.comthermofisher.com By providing this compound, either individually or as part of a labeled amino acid mixture, researchers can achieve high-level incorporation of the isotopic labels into a target protein. oup.comckisotopes.com
The dual labeling of this compound is particularly advantageous. The ¹³C label on the methyl group is a valuable probe for NMR-based structural studies, especially for large proteins where methyl groups provide clear signals. isotope.comcopernicus.org The deuterium (B1214612) at the C2 position can be used to reduce spin diffusion and simplify spectra, enhancing resolution. cortecnet.com CFPS systems that utilize the metabolic capabilities of the cell extract can even synthesize labeled alanine (B10760859) from cheaper, simpler precursors like ³-¹³C-pyruvate, demonstrating the versatility of these platforms for complex labeling schemes. copernicus.orgcopernicus.org
| Application | System | Precursor | Key Finding |
| Selective Methyl Labeling | E. coli Cell-Free System | 3-¹³C-pyruvate | Achieved >85% ¹³C-enrichment in alanine methyl groups of synthesized ubiquitin. copernicus.org |
| High-Yield Labeled Protein | Human Cell-Free Lysate | ¹³C₆¹⁵N₂ L-lysine, ¹³C₆¹⁵N₄ L-arginine | Rapid expression of stable isotope-labeled protein standards for quantitative MS. thermofisher.com |
| General Protein Labeling | E. coli or Wheat Germ Lysate | Isotope-labeled amino acids | Efficient incorporation of stable isotopes into proteins for use as internal standards in mass spectrometry. oup.com |
Cultured Cell Line Studies (e.g., Renal Epithelial Cells)
Cultured cell lines are fundamental tools for investigating cellular metabolism. Stable isotope tracing in these cells reveals the activities of metabolic networks under various conditions. rsc.org Studies using pig kidney epithelial cells (LLC-PK1) have demonstrated that alanine is actively metabolized. nih.gov When these cells are incubated with L-[3-¹³C]alanine, the ¹³C label is incorporated into glycolytic products and intermediates of the tricarboxylic acid (TCA) cycle. nih.gov
Research has shown that 31% of L-alanine is utilized by these cells within 30 minutes, indicating rapid uptake and metabolism. nih.gov Such experiments reveal that alanine uptake is a sodium-dependent process and that the amino acid is a significant carbon source for the cell, contributing to the pyruvate (B1213749) pool and subsequently the TCA cycle. nih.govnih.gov The use of this compound would further refine these studies by allowing simultaneous tracking of the carbon backbone into pathways like gluconeogenesis and the fate of the alpha-hydrogen during transamination reactions.
| Cell Line | Labeled Substrate | Analytical Method | Key Finding |
| LLC-PK1 (Renal Epithelial) | L-[3-¹³C]alanine | ¹³C-NMR Spectroscopy | Alanine is metabolized into TCA cycle intermediates; pyruvate dehydrogenase activity was calculated to be ~61%. nih.gov |
| Breast Cancer Cells (MDA-MB-231) | [U-¹³C]-glucose | 2DLC-MS | Pathway analysis showed that alanine, aspartate, and glutamate (B1630785) metabolism were significantly affected by NAT1 knockout. mdpi.com |
| Pancreatic Ductal Adenocarcinoma (PDAC) | ¹³C₃- or ¹⁵N-alanine | Mass Spectrometry | Alanine contributes significantly to bioenergetic and anabolic pathways, including the TCA cycle and fatty acid synthesis. aacrjournals.org |
Three-Dimensional Multicellular Tumor Spheroid Models
Three-dimensional (3D) multicellular tumor spheroids (MCTS) more accurately mimic the microenvironment of solid tumors compared to 2D cell cultures, including nutrient and oxygen gradients. nih.govnih.gov These models are increasingly used for metabolic studies and drug testing. researchgate.netmdpi.com Isotope tracing with tracers like this compound in MCTS can reveal how the unique 3D environment affects cancer metabolism.
For instance, ¹³C metabolic flux analysis (¹³C-MFA) has shown that cancer cells in 3D spheroids can exhibit upregulated glycolysis and TCA cycle activity compared to monolayers. Many tumors synthesize alanine de novo from glucose or lactate (B86563). nih.gov Tracing with labeled alanine can elucidate its role as both a nutrient source and a product of tumor metabolism. Given that some cancer cells, like those in pancreatic cancer, rely on alanine supplied by surrounding stromal cells, tracing its fate within a 3D co-culture spheroid model can uncover metabolic vulnerabilities. aacrjournals.orgnih.gov The dual labels in this compound would be instrumental in dissecting these complex intercellular metabolic exchanges.
| Model System | Tracer | Analytical Technique | Research Focus |
| Non-Small Cell Lung Carcinoma Spheroids | ¹³C-labeled substrates | LC-MS | Comparison of metabolic flux in 2D vs. 3D cultures, showing upregulated glycolysis and TCA cycle in 3D. |
| Pancreatic Cancer Spheroids with Stellate Cells | ¹³C₃-Alanine | Mass Spectrometry | Investigating the role of stromal-secreted alanine in supporting tumor metabolism. aacrjournals.orgnih.gov |
| General Cancer Spheroid Models | ¹³C-labeled Glucose/Glutamine | ¹³C-MFA | Quantifying metabolic reprogramming and identifying metabolic pathway changes in a tumor-like environment. researchgate.netvanderbilt.edu |
In Vivo Isotope Tracing Methodologies
In vivo studies using stable isotope tracers are crucial for understanding metabolism at the whole-organism level, capturing the complex interplay between different tissues. e-acnm.orgnih.gov
Tracer Delivery and Labeling Kinetics in Animal Models
In animal models, stable isotope tracers like this compound are administered, often via infusion, to achieve a steady state or to observe the dynamic labeling of metabolites in tissues and plasma. e-acnm.orgmit.edu The kinetics of how the labeled alanine is taken up and incorporated into various metabolic pools provides critical information about systemic metabolism. physiology.org For example, ¹³C-labeled alanine can be used as a proxy to measure muscle protein synthesis. publications.csiro.au
The dual-labeling of this compound allows for more complex experimental designs. The ¹³C label can track the carbon flow from alanine into pathways like hepatic gluconeogenesis, where it is a key precursor for glucose production. mit.edu Simultaneously, the deuterium label can provide insights into transamination rates and the dynamics of the body's water pool, as seen in studies using deuterated water (²H₂O) to measure the synthesis of proteins and lipids. physiology.orgdiva-portal.org Combining ¹³C and ²H tracers allows for a more detailed reconstruction of metabolic fluxes in a single experiment. mit.edunih.gov
| Animal Model | Tracer(s) | Measured Metabolites | Key Objective |
| Mouse | [1,6-¹³C₂]glucose | Brain glutamate, glutamine, aspartate | Quantify neuron-glial metabolic fluxes in the brain using in vivo ¹³C MRS. nih.gov |
| Mouse | ²H-water, ¹³C-leucine | Plasma free alanine, apoB100 protein | Compare tracer dynamics and quantify protein turnover rates. physiology.org |
| Type 2 Diabetes Mouse Model (LIRKO) | [U-¹³C,²H₅]-glycerol | Plasma metabolites | Reconstruct hepatic glucose production fluxes and probe metabolic phenotypes. mit.edu |
Assessment of Metabolite Turnover and Fluxes in Living Tissues
Measuring the rate of appearance and disappearance of labeled metabolites allows for the calculation of turnover rates and metabolic fluxes, providing a dynamic view of metabolism that static measurements cannot capture. researchgate.netnih.gov In vivo metabolic flux analysis (MFA) using tracers like this compound can quantify the activity of specific pathways in tissues like the liver and muscle. diva-portal.orgnih.gov
For example, infusion of labeled alanine can be used to quantify its contribution to hepatic gluconeogenesis, a pathway often dysregulated in diseases like diabetes. mit.edu The appearance of the ¹³C label in blood glucose provides a direct measure of this flux. In cancer research, tracing studies in patients have shown that tumors can synthesize 15–70% of their alanine pool de novo from glucose. nih.gov Using this compound could further dissect the relative contributions of diet-derived versus synthesized alanine to tumor metabolism, and how the deuterium label is distributed through transamination reactions, offering a more complete picture of metabolic reprogramming in disease. researchgate.net
| Research Area | Tracer(s) | Pathway Investigated | Key Finding/Application |
| Liver Metabolism | ¹³C-labeled nutrients, ²H₂O | Gluconeogenesis, TCA Cycle, Lipogenesis | Quantifies hepatic metabolic fluxes and inter-organ exchange in response to diet or disease. diva-portal.orgnih.gov |
| Cancer Metabolism (in patients) | ¹³C-glucose, ¹³C-lactate | Alanine synthesis, Anaplerosis | Revealed that many tumors synthesize a significant fraction of their own alanine. nih.gov |
| Central Carbon Metabolism | ¹³C-glucose, ¹³C-glutamine | Glycolysis, TCA Cycle, Pentose (B10789219) Phosphate (B84403) Pathway | Isotope-assisted metabolic flux analysis (iMFA) allows for precise quantification of pathway activity in health and disease. mdpi.com |
Advanced Experimental Controls and Data Interpretation in Isotopic Studies
The use of isotopically labeled compounds, such as this compound, has become a cornerstone of metabolic research, enabling detailed investigation of biochemical pathways. chempep.com However, the accuracy and reliability of the data derived from these studies are critically dependent on the implementation of rigorous experimental controls and sophisticated data interpretation methods. nih.gov Advanced strategies in these areas are essential for distinguishing between biological variability and experimental artifact, and for extracting meaningful quantitative insights into metabolic fluxes. nih.goveurisotop.com
Proper experimental design begins with the selection of an appropriate isotopic tracer. eurisotop.com The choice of which atoms to label within a molecule, such as the combined carbon-13 and deuterium labeling in this compound, is dictated by the specific metabolic pathways under investigation. chempep.com This dual-labeling strategy can provide more detailed information than single-labeling, for instance, by allowing simultaneous tracking of different parts of the molecule as it is metabolized.
A crucial aspect of experimental control is accounting for the natural abundance of stable isotopes. researchgate.net All naturally occurring compounds contain a small percentage of heavy isotopes (e.g., approximately 1.1% for carbon-13). chempep.com Computational methods are therefore required to correct for this natural abundance in order to accurately determine the enrichment that results from the introduction of the labeled tracer. researchgate.net
Furthermore, to ensure that the observed metabolic changes are due to the experimental conditions and not to variations in sample handling or analysis, the use of internal standards is paramount. ckisotopes.com Isotopically labeled compounds are ideal for this purpose because they co-elute with their unlabeled counterparts during chromatographic separation but can be distinguished by mass spectrometry, thus providing a precise way to normalize for any sample loss or variation in instrument response. ckisotopes.comnih.gov
Data tables
The following tables present hypothetical data to illustrate the types of information generated in isotopic tracing studies using this compound.
Table 1: Mass Isotopomer Distribution of Alanine in Cell Culture
This table shows the relative abundance of different mass isotopomers of alanine in a cell culture experiment before and after the introduction of this compound. The "M+0" peak represents unlabeled alanine, while "M+1", "M+2", and "M+3" represent alanine molecules containing one, two, and three heavy isotopes, respectively. The increase in the M+2 and M+3 peaks after labeling demonstrates the incorporation of the tracer into the cellular alanine pool. shimadzu.com
| Time Point | M+0 (Unlabeled) | M+1 | M+2 | M+3 |
| Before Labeling | 95.0% | 4.5% | 0.4% | 0.1% |
| After Labeling | 40.0% | 15.0% | 35.0% | 10.0% |
Table 2: Metabolic Flux Ratios Determined by Isotopic Labeling
This table illustrates how isotopic data can be used to calculate the relative contributions of different metabolic pathways to a particular product. In this example, the labeling pattern of pyruvate, a key metabolic intermediate, is analyzed to determine the split ratio between glycolysis and the pentose phosphate pathway (PPP). shimadzu.com
| Experimental Condition | Glycolysis Contribution | Pentose Phosphate Pathway Contribution |
| Control | 70% | 30% |
| Treatment X | 50% | 50% |
Detailed research findings
Research utilizing isotopically labeled alanine has provided significant insights into cellular metabolism. For example, studies using L-[3-13C]alanine in renal epithelial cells have demonstrated its conversion to glycolytic products and intermediates of the tricarboxylic acid (TCA) cycle. nih.gov Such experiments allow for the quantification of metabolic fluxes, such as the activity of pyruvate dehydrogenase, which was calculated to be approximately 61% when labeled L-alanine was the sole carbon source. nih.gov
Furthermore, isotopic tracing can reveal the directionality of metabolic pathways. shimadzu.com For instance, by analyzing the distribution of the 13C label in various metabolites, researchers can determine whether the TCA cycle is operating in its canonical oxidative direction or if parts of it are running in reverse, a phenomenon known as reductive carboxylation. shimadzu.com
The temporal dimension of metabolic processes can also be investigated using dynamic labeling experiments. nih.gov In these studies, the labeled substrate is introduced, and samples are collected at multiple time points to track the rate of label incorporation into different metabolites. nih.gov This approach provides information about the kinetics of metabolic pathways, which is crucial for understanding how cells respond to various stimuli or perturbations. nih.gov
Emerging Directions and Future Perspectives in L Alanine 3 13c 2 D Research
Synergistic Application with Cryo-Electron Microscopy and Other Structural Biology Techniques
The study of large macromolecular complexes, which are often the key players in cellular processes, presents a significant challenge to any single structural biology technique. While cryo-electron microscopy (cryo-EM) has revolutionized structural biology by enabling the determination of high-resolution static structures of massive complexes, it provides limited information about their dynamic behavior. nih.gov Conversely, NMR spectroscopy, particularly using methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) techniques, excels at probing the dynamics, conformational changes, and interaction interfaces of proteins, even within very large assemblies. researchgate.netresearchgate.net
The strategic use of L-Alanine-3-13C-2-d is central to this synergistic approach. researchgate.net Alanine (B10760859) residues are abundant and widely distributed in proteins, offering numerous points of observation. researchgate.net By incorporating this compound into a protein of interest within a large complex, researchers can obtain high-quality NMR spectra from the ¹³CH₂D methyl group. researchgate.net This provides critical data on the local dynamics and conformational states of specific regions of the protein.
When this dynamic NMR data is combined with a high-resolution cryo-EM map of the same complex, a much richer, four-dimensional picture emerges. The static cryo-EM structure serves as a framework onto which the dynamic information from NMR can be mapped. This integration allows scientists to visualize not just what a molecular machine looks like, but how it moves and functions. This is particularly valuable for understanding allosteric regulation, enzyme catalysis, and the mechanisms of interaction with other molecules. The combination of cryo-EM with other techniques like X-ray crystallography and super-resolution microscopy further enhances this integrative approach to cellular structural biology. nih.gov
| Technique | Information Provided | Synergistic Advantage with this compound NMR |
|---|---|---|
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D static structure of large complexes. nih.gov | Maps dynamic information from specific alanine residues onto the static global structure, revealing functional movements. |
| X-ray Crystallography | Atomic-resolution 3D structure of crystallizable molecules. | Validates and refines solution-state dynamics observed by NMR with a high-precision solid-state structure. |
| Small-Angle X-ray Scattering (SAXS) | Information on the overall shape, size, and oligomeric state in solution. | Constrains models of conformational ensembles derived from NMR data, ensuring they are consistent with the overall solution shape. |
| Fluorescence Resonance Energy Transfer (FRET) | Measures distances between two fluorescent probes to monitor conformational changes. | Correlates specific local dynamics at alanine sites with larger-scale domain movements measured by FRET. |
Computational Modeling and Flux Balance Analysis Integration for Predictive Metabolism
Understanding the intricate network of metabolic pathways is crucial for fields ranging from biotechnology to medicine. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular reactions. nih.gov This method involves introducing a ¹³C-labeled substrate, like this compound, into cells and tracking the distribution of the ¹³C label throughout the metabolic network. nih.govnih.gov The specific labeling patterns in downstream metabolites provide a detailed record of the metabolic pathways that were active. nih.gov
This compound is particularly useful as a tracer for central carbon metabolism. Alanine is directly synthesized from pyruvate (B1213749), a key node connecting glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis. creative-peptides.comnih.gov By feeding cells this compound, the ¹³C label from its methyl group enters the pyruvate pool and is subsequently distributed into the TCA cycle and other pathways. Analyzing the ¹³C enrichment in metabolites like glutamate (B1630785), aspartate, and lactate (B86563) via NMR or mass spectrometry allows for the precise calculation of relative flux ratios, such as the activity of pyruvate dehydrogenase versus pyruvate carboxylase. nih.gov
Flux Balance Analysis (FBA) is a computational method that uses a genome-scale stoichiometric model to predict metabolic flux distributions. plos.orgresearchgate.net While powerful, standard FBA predictions can be under-determined. The experimental data generated from this compound tracer studies provide critical constraints for FBA models. nih.gov By integrating these experimentally determined flux ratios, the predictive accuracy of the model is significantly enhanced. This integrated approach creates a robust, quantitative model of metabolism that can be used to predict how cellular metabolism will respond to genetic perturbations or environmental changes, a key goal in metabolic engineering and systems biology.
| Metabolic Pathway Junction | Information Gained from this compound Tracer | Impact on FBA Model |
|---|---|---|
| Pyruvate Node (Glycolysis/TCA Cycle/Anaplerosis) | Quantifies the relative flux through pyruvate dehydrogenase (to Acetyl-CoA) and pyruvate carboxylase (to oxaloacetate). nih.gov | Improves prediction of energy production (TCA cycle activity) versus biomass synthesis (anaplerotic flux). |
| Alanine Transaminase Activity | Measures the rate of interconversion between alanine and pyruvate. creative-peptides.com | Accurately models the contribution of amino acid catabolism to the central carbon pool. |
| Gluconeogenesis | Traces the flow of carbon from amino acids back to glucose synthesis. creative-peptides.com | Enhances the model's ability to predict metabolic states in different nutrient conditions. |
| TCA Cycle Dynamics | Reveals the degree of carbon recycling within the TCA cycle by analyzing labeling patterns in cycle intermediates. nih.gov | Provides a more accurate picture of the cell's redox state and biosynthetic capacity. |
Advancements in Isotope-Assisted Drug Discovery and Target Validation Methodologies
The development of new therapeutics relies on the identification and validation of drug targets and the characterization of how lead compounds interact with them. Isotope-assisted methodologies, particularly those using NMR and mass spectrometry, are indispensable tools in this process. nih.govresearchgate.net this compound serves as a sophisticated probe in several of these advanced techniques.
In protein-based drug discovery, this compound can be incorporated into a target protein. researchgate.net NMR experiments can then be used to monitor the chemical environment of each labeled alanine. When a potential drug molecule binds to the protein, it causes changes (chemical shift perturbations) in the signals of nearby alanine residues. This allows for the precise mapping of the binding site on the protein surface, providing crucial information for structure-activity relationship (SAR) studies and the optimization of lead compounds. This method is highly sensitive and can detect even weak binding events, making it ideal for fragment-based screening campaigns.
Furthermore, Stable Isotope-Resolved Metabolomics (SIRM) utilizes tracers like this compound to elucidate a drug's mechanism of action or off-target effects. nih.gov By treating cells with a drug and simultaneously providing the labeled alanine, researchers can track how the drug perturbs metabolic pathways. For example, if a drug inhibits a key enzyme, the flow of the ¹³C label will be altered, leading to a buildup of upstream metabolites and a depletion of downstream ones. This provides a functional readout of the drug's effect in a cellular context, helping to validate its intended target and uncover potential liabilities. This approach is part of a larger trend toward targeting metabolic pathways for therapeutic intervention, particularly in oncology. acs.org
| Methodology | Role of this compound | Outcome |
|---|---|---|
| NMR-Based Fragment Screening | Incorporated into the target protein to act as a reporter of ligand binding. researchgate.net | Identifies low-affinity fragments that bind to the target, providing starting points for drug design. |
| Structure-Activity Relationship (SAR) by NMR | Used to map the binding site and monitor conformational changes upon binding of different chemical analogs. | Guides the chemical optimization of lead compounds to improve potency and selectivity. |
| Stable Isotope-Resolved Metabolomics (SIRM) | Acts as a metabolic tracer to probe the effects of a drug on cellular metabolism. nih.gov | Validates the drug's mechanism of action and identifies off-target metabolic effects. |
| Target Engagement Studies | Used in metabolomic profiling to confirm that a drug interacts with its intended target in a complex biological system. | Provides evidence of target engagement, a critical step in preclinical drug development. |
Q & A
Q. How does the isotopic labeling of L-Alanine-3-13C-2-d influence experimental design in metabolic flux analysis?
Methodological Answer: Isotopic labeling introduces specific tracers (e.g., 13C and deuterium) to track metabolic pathways. For this compound, the 13C at the C3 position and deuterium at C2 require careful selection of analytical techniques like NMR or mass spectrometry to distinguish isotopic enrichment from natural abundance. Researchers must calibrate instruments for isotopic sensitivity and account for kinetic isotope effects, which may alter reaction rates in metabolic studies .
Q. What protocols ensure the isotopic purity of this compound during synthesis and storage?
Methodological Answer: Isotopic purity (e.g., 99 atom% 13C and D) must be verified via isotopic ratio mass spectrometry (IRMS) or high-resolution NMR post-synthesis. Storage conditions should minimize exposure to moisture and light, as deuterium exchange with ambient water can reduce isotopic integrity. Refer to vendor-specific stability data (e.g., Cayman Chemical Co. recommends dry, inert storage at -20°C) .
Q. How can researchers validate the absence of unlabeled alanine contamination in experimental samples?
Methodological Answer: Use chromatographic separation (HPLC or GC) coupled with mass spectrometry to detect trace impurities. For example, a deuterated alanine peak (m/z +2) should show no overlap with unlabeled alanine (m/z baseline). Spiking experiments with known concentrations of unlabeled alanine can establish detection limits .
Advanced Research Questions
Q. How should researchers resolve contradictions in metabolic flux data arising from kinetic isotope effects (KIEs) in this compound studies?
Methodological Answer: KIEs caused by deuterium at C2 may slow enzymatic reactions (e.g., transamination). To address discrepancies:
Q. What experimental strategies optimize the use of this compound in protein structure determination via NMR?
Methodological Answer: Selective deuteration reduces signal overlap in crowded NMR spectra. For this compound:
Q. How can researchers ensure reproducibility in isotopic tracing studies when using this compound across different model systems?
Methodological Answer: Standardize protocols for:
- Cell culture media preparation (e.g., defined isotopic composition).
- Harvesting timepoints to capture steady-state isotopic equilibration.
- Data normalization to internal controls (e.g., cell count, protein content). Publish raw isotopic enrichment ratios and instrument parameters to enable cross-lab validation .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing low-abundance isotopic signals in complex biological matrices?
Methodological Answer: Use bootstrapping or Monte Carlo simulations to quantify uncertainty in low-signal data. For mass spectrometry, apply noise-reduction algorithms (e.g., wavelet transforms) and validate with spike-in standards. Report confidence intervals for isotopic enrichment ratios to avoid overinterpretation .
Q. How should researchers present isotopic tracing data to distinguish between metabolic pathway contributions?
Q. What criteria should guide the selection of this compound over other isotopologues in hypothesis-driven research?
Methodological Answer: Prioritize based on:
Q. How can researchers address potential biases in isotopic tracing data caused by cell-type-specific uptake of this compound?
Methodological Answer:
- Perform uptake assays with radiolabeled (e.g., 14C) alanine to quantify transport efficiency.
- Normalize flux data to intracellular alanine concentrations measured via LC-MS.
- Use genetic knockouts or inhibitors to isolate transporter-specific effects .
Tables for Reference
Table 1: Key Isotopic Properties of this compound
| Property | Specification | Analytical Method |
|---|---|---|
| Isotopic Purity (13C) | ≥99 atom% | IRMS or NMR |
| Isotopic Purity (D) | ≥98 atom% | MS/MS |
| Stability | Stable at -20°C in dry conditions | Vendor SDS |
Table 2: Common Pitfalls in Metabolic Flux Studies
| Pitfall | Mitigation Strategy | Reference |
|---|---|---|
| Kinetic Isotope Effects | Use non-deuterated controls | |
| Signal Overlap in NMR | Selective deuteration protocols | |
| Contamination | Pre-experiment purity validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
